molecular formula C24H20N2O5 B12444855 N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide

Cat. No.: B12444855
M. Wt: 416.4 g/mol
InChI Key: XFAHQXMXVQUHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, methoxy groups, and a carbonyl-amino linkage.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-29-18-10-7-15(8-11-18)23(27)25-17-9-12-19(21(14-17)30-2)26-24(28)22-13-16-5-3-4-6-20(16)31-22/h3-14H,1-2H3,(H,25,27)(H,26,28)

InChI Key

XFAHQXMXVQUHES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the use of Schiff bases reduction routes . The process begins with the formation of intermediate compounds through reactions involving primary amines and aldehydes, followed by reduction using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.